molecular formula C40H53N5O10 B549512 Suc-Leu-Leu-Val-Tyr-AMC CAS No. 94367-21-2

Suc-Leu-Leu-Val-Tyr-AMC

Katalognummer: B549512
CAS-Nummer: 94367-21-2
Molekulargewicht: 763.9 g/mol
InChI-Schlüssel: UVFAEQZFLBGVRM-BIMKKRMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Leu-Leu-Val-Tyr-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic moiety. The general synthetic route includes:

    Peptide Synthesis: The peptide sequence Suc-Leu-Leu-Val-Tyr is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

    Coupling of AMC: The final step involves coupling the peptide with 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis Mechanism

Suc-LLVY-AMC undergoes proteolytic cleavage by enzymes with chymotrypsin-like activity, primarily targeting the Tyr-AMC bond. Key features include:

Parameter Value Source
Catalytic enzymes20S/26S proteasome, calpains, chymotrypsin-like proteases
Cleavage siteBetween Tyr and AMC
Fluorescence detectionEx: 345–380 nm; Em: 440–460 nm
Optimal pH7.5 (HEPES buffer)
  • Reaction equation : Suc LLVY AMCProteaseSuc LLVY+AMC fluorescent \text{Suc LLVY AMC}\xrightarrow{\text{Protease}}\text{Suc LLVY}+\text{AMC fluorescent }
  • The reaction is ATP-dependent for 26S proteasome activation, with a 20–50-fold increase in activity upon ATP binding .

Kinetic Parameters and Substrate Specificity

Suc-LLVY-AMC exhibits cooperative binding and hysteresis, as demonstrated by biphasic reaction progress curves at concentrations >40 µM .

Table 1: Kinetic Constants for Proteasome-Catalyzed Hydrolysis

Parameter Value Conditions Source
KmK_m40–60 µM20S proteasome, pH 7.5, 37°C
VmaxV_{max}0.8–1.2 nmol/min/µg20S proteasome
kcat/Kmk_{cat}/K_m2.5×103M1s12.5\times 10^3\,\text{M}^{-1}\text{s}^{-1}20S proteasome
Substrate inhibitionObserved at >40 µMDue to cooperative active sites
  • Specificity :
    • Preferred by the β5 subunit of the 20S proteasome .
    • Cross-reactivity observed with PepN (E. coli aminopeptidase) , papain, and carboxypeptidase Y .

Inhibition and Modulation

Proteasome inhibitors (e.g., MG132, bortezomib) reduce AMC release, while ATP and ATPγS enhance 26S proteasome activity by 2–3-fold .

Table 2: Inhibitor Effects on Suc-LLVY-AMC Hydrolysis

Inhibitor Mechanism IC50IC_{50} or Effect Source
Ac-Leu-Leu-Nle-HParabolic inhibition via multi-site bindingKi=12μMK_i=12\,\mu \text{M}
MG132Competitive inhibition80% activity suppression
ATP removalDissociates 26S proteasome80% activity loss in 40 min

Table 3: Optimized Reaction Parameters

Factor Optimal Condition Impact on Activity
Temperature37°CLinear activity for 30–60 min
Buffer composition25 mM HEPES, 10 mM DTT, 0.1% CHAPSMaintains proteasome stability
Solubility30 mg/mL in DMSOStable at -20°C for 1 month
Metal ionsCa²⁺ (required for calpain activity)No effect on proteasome
  • Storage : Lyophilized powder is stable at -20°C under desiccating conditions; DMSO stock solutions tolerate ≤3 freeze-thaw cycles .

Comparative Reactivity with Analogues

Suc-LLVY-AMC is cleaved 2–3× faster than structurally modified substrates (e.g., TAS-1 or 6-aminocoumarin derivatives) due to steric and electronic effects .

Table 4: Substrate Efficiency Comparison

Substrate kcat/Km(M1s1)k_{cat}/K_m\,(\text{M}^{-1}\text{s}^{-1})Relative Rate
Suc-LLVY-AMC2.5×1032.5\times 10^31.0×
TAS-1 (LLVY-Rh110)1.2×1031.2\times 10^30.48×
LLVY-6-amidocoumarin1.8×1031.8\times 10^30.72×

Wissenschaftliche Forschungsanwendungen

Proteasome Activity Assessment

Suc-Leu-Leu-Val-Tyr-AMC is primarily employed to measure the activity of the 20S proteasome, a crucial component of the ubiquitin-proteasome system responsible for protein degradation. The substrate is cleaved by the proteasome, releasing the fluorescent AMC moiety, which can be quantified using fluorescence spectroscopy.

  • Case Study: Proteasome Inhibition
    In a study involving SH-SY5Y-SPA4CT cells, researchers assessed proteasome activity by incubating cell lysates with this compound. The results indicated that proteasome inhibitors significantly increased the levels of amyloid-beta peptides, demonstrating the substrate's utility in studying neurodegenerative conditions like Alzheimer's disease .

Calpain Activity Measurement

Calpains are calcium-dependent cysteine proteases implicated in various cellular processes, including apoptosis and cell signaling. This compound serves as a substrate for calpain enzymes, allowing researchers to investigate their role in cellular functions.

  • Case Study: Calpain in Cell Signaling
    Research has shown that calpains can modulate signaling pathways through the cleavage of specific substrates. Using this compound, scientists were able to demonstrate that calpain activity is essential for certain cellular responses to stress, highlighting its importance in maintaining cellular homeostasis .

Enzyme Kinetics and Inhibitor Screening

The compound is also utilized in enzyme kinetics studies to evaluate the efficiency and specificity of various proteases and peptidases. By measuring the rate of AMC release upon substrate cleavage, researchers can derive kinetic parameters such as Km and Vmax.

  • Application: High-Throughput Screening
    This compound is frequently used in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes. The ability to monitor fluorescence changes allows for rapid assessment of compound efficacy against target enzymes .

Investigating Bacterial Proteolytic Systems

Studies have identified bacterial enzymes capable of hydrolyzing this compound, providing insights into microbial proteolytic mechanisms. This application is particularly relevant in understanding bacterial physiology and pathogenesis.

  • Case Study: E. coli PepN Enzyme
    A study identified PepN as a major enzyme responsible for hydrolyzing this compound in Escherichia coli. This finding underscores the substrate's role in exploring bacterial aminopeptidase activities and their implications for microbial metabolism .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Proteasome Activity Assessment Measurement of 20S proteasome activity via fluorescence detection of AMC releaseIncreased amyloid-beta levels with proteasome inhibitors
Calpain Activity Measurement Evaluation of calpain function in cellular signaling and apoptosisCalpains modulate stress responses
Enzyme Kinetics/Inhibitor Screening Determination of kinetic parameters and screening for enzyme inhibitorsRapid assessment capabilities for high-throughput assays
Bacterial Proteolytic Systems Investigation of bacterial enzymes hydrolyzing the substratePepN identified as key enzyme in E. coli

Wirkmechanismus

The mechanism of action of Suc-Leu-Leu-Val-Tyr-AMC involves the enzymatic cleavage of the peptide bond by proteases such as calpains and the 20S proteasome. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. This fluorescence can be quantitatively measured to assess protease activity. The molecular targets of this compound are the active sites of proteases, where the hydrolysis reaction occurs .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Suc-Leu-Leu-Val-Tyr-AMC is unique due to its specific sequence, which makes it a highly selective substrate for chymotrypsin-like proteases and calpains. Its ability to release a highly fluorescent product upon cleavage makes it an invaluable tool for studying protease activities in various biological contexts .

Q & A

Basic Research Questions

Q. What is the standard protocol for using Suc-Leu-Leu-Val-Tyr-AMC to assay proteasome or calpain activity?

  • Methodological Answer : The substrate is typically dissolved in DMSO (≥25 mM stock) and diluted in assay buffer (pH 8.0 preferred for optimal activity). For calpain assays, 1–5 mM Ca²⁺ is added to activate the enzyme. Fluorescence (Ex: 380 nm, Em: 460 nm) is measured kinetically. Include controls with proteasome inhibitors (e.g., epoxomicin) or calpain inhibitors (e.g., calpastatin) to confirm specificity .

Q. How do pH and temperature affect the hydrolysis kinetics of this compound?

  • Methodological Answer : Hydrolysis efficiency is pH-dependent. Studies in Angiostrongylus costaricensis lysates showed higher activity at pH 8.0 compared to pH 5.0 . Temperature should be maintained at 37°C for mammalian systems, but optimization is required for non-model organisms. Pre-incubate enzymes and substrates separately to avoid premature cleavage .

Q. What distinguishes the substrate specificity of this compound for calpains versus the 20S proteasome?

  • Methodological Answer : Calpain I and II exhibit distinct Km values (203 µM and 466 µM, respectively) for this substrate . The 20S proteasome’s chymotrypsin-like activity can be differentiated using inhibitors: calpain activity is suppressed by calpastatin, while proteasome activity is blocked by MG132 or epoxomicin .

Advanced Research Questions

Q. How can researchers resolve contradictory data on protease inhibition profiles when using this compound?

  • Methodological Answer : Contradictions may arise from off-target effects. For example, in A. costaricensis lysates, AEBSF (serine protease inhibitor) reduced activity by 91%, while 1,10-phenanthroline (metalloprotease inhibitor) caused 75% inhibition, suggesting overlapping enzyme contributions . Use orthogonal assays (e.g., immunoblotting for ubiquitinated proteins) and combinatorial inhibitor treatments to validate specificity .

Q. What strategies optimize the use of this compound in complex biological samples (e.g., tissue lysates) with high background proteolytic activity?

  • Methodological Answer : Pre-clear lysates via centrifugation (20,000 × g, 20 min) to remove debris. Include protease inhibitor cocktails lacking calpain/proteasome inhibitors during lysis. For calpain assays, chelate endogenous Ca²⁺ with EGTA before reactivation with CaCl₂ . Normalize activity to total protein concentration and subtract background fluorescence from non-enzymatic hydrolysis .

Q. How do kinetic parameters (Km, Vmax) of this compound vary across experimental models, and how should this inform experimental design?

  • Methodological Answer : Km values depend on enzyme isoforms and source. For instance, calpain I from human erythrocytes has a Km of 203 µM, while calpain II’s Km is 466 µM . Pre-determine substrate saturation curves for each model. Use Michaelis-Menten or Lineweaver-Burk plots to calculate kinetics. Account for enzyme instability by limiting assay duration .

Q. What are the limitations of using this compound in studying proteostasis under pathological conditions (e.g., neurodegeneration)?

  • Methodological Answer : The substrate may not fully recapitulate endogenous protein degradation due to its short peptide sequence. In Alzheimer’s models, combine it with ubiquitin-AMC substrates to assess proteasome diversity. Note that calpain hyperactivity in disease states may skew proteasome activity measurements; validate with genetic knockdowns .

Q. Data Analysis & Troubleshooting

Q. How should researchers interpret discrepancies between fluorogenic substrate assays and immunoblotting for proteasome activity?

  • Methodological Answer : Fluorogenic assays measure real-time activity, while immunoblotting detects accumulated ubiquitinated proteins. Discrepancies may indicate post-translational regulation (e.g., proteasome inhibition via phosphorylation). Use parallel experiments with proteasome activators (e.g., IU1) to reconcile data .

Q. What controls are essential to ensure reproducibility in this compound-based assays?

  • Methodological Answer : Include:

  • Negative control : Substrate + buffer (no enzyme).
  • Inhibitor control : Substrate + enzyme + specific inhibitor (e.g., epoxomicin for proteasomes).
  • Positive control : Commercially purified proteasome/calpain (e.g., human erythrocyte 20S proteasome).
    Normalize data to protein content and report activity as RFU/mg protein/hr .

Q. Experimental Design Considerations

Q. How can researchers adapt this compound assays for high-throughput screening of protease modulators?

  • Methodological Answer : Use 96-well plates with automated fluorescence readers. Optimize substrate concentration to 50–100 µM to avoid signal saturation. Include Z′-factor validation (>0.5) using positive/negative controls. For calpain screens, pre-activate enzymes with Ca²⁺ immediately before assay initiation .

Eigenschaften

CAS-Nummer

94367-21-2

Molekularformel

C40H53N5O10

Molekulargewicht

763.9 g/mol

IUPAC-Name

4-[[1-[[1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)/t29?,30?,31-,36-/m0/s1

InChI-Schlüssel

UVFAEQZFLBGVRM-BIMKKRMNSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O

Isomerische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O

Key on ui application

A fluorgenic substrate

Siedepunkt

1116.8ºC at 760mmHg

melting_point

N/A

Reinheit

> 97%

Sequenz

Suc-Leu-Leu-Val-Tyr-AMC

Löslichkeit

Soluble in DMSO

Quelle

Synthetic

Lagerung

-20°C

Synonyme

LLVY-MCA
N-succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin
SLLVT-MCA
Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin
Suc-Leu-Leu-Val-Tyr-MCA
Suc-LLVY-MCA
succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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